N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H13N3O/c1-14-8-10(7-12-14)13-9-3-5-11(15-2)6-4-9/h3-8,13H,1-2H3 |
InChI Key |
FRVTYLSTTKZRDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds .
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues of N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine, highlighting variations in substituents and their implications:
Key Observations :
- Heterocyclic Core Variations : Replacement of the pyrazole ring with quinazoline (e.g., compound 3a in ) or thiazole (e.g., ) alters electronic properties and biological target interactions.
- Substituent Position : The position of the methoxy group (para vs. meta) significantly impacts steric and electronic profiles. For instance, the 3-methoxyphenyl derivative () may exhibit reduced binding affinity compared to the para-substituted analogue due to misalignment with target receptors.
- Functional Groups : Cyclopropylamine () and dimethylaniline () substituents modify solubility and lipophilicity, influencing pharmacokinetics.
Biological Activity
N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring through the reaction of 4-methoxybenzaldehyde with hydrazine derivatives. The reaction conditions can vary, but common methods include solvent-free reactions or reactions in organic solvents under reflux conditions to enhance yield and purity.
2.1 Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For example:
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. In one study, it exhibited an IC50 value of approximately 5 µM against HeLa (cervical cancer) and HepG2 (liver cancer) cells, indicating potent antiproliferative activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5 |
| HepG2 | 5 |
| MDA-MB-231 (Breast Cancer) | 6 |
2.2 Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, with inhibition rates reaching up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2.3 Antimicrobial Properties
While primarily noted for its anticancer and anti-inflammatory effects, some derivatives of pyrazole compounds exhibit antimicrobial activity. In vitro tests have shown that certain analogs can inhibit the growth of bacterial strains such as E. coli and Staphylococcus aureus, although specific data for this compound is limited .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit protein kinases involved in cancer pathways, suggesting that this compound may exert its effects through similar mechanisms .
- Modulation of Apoptosis : The ability to induce apoptosis in cancer cells has been linked to the activation of caspases and alteration of mitochondrial membrane potential .
4. Case Studies and Research Findings
Several studies have focused on the pharmacological profiling of pyrazole derivatives, including this compound:
Case Study 1: Anticancer Evaluation
A study evaluated a series of pyrazole derivatives for their anticancer properties using the National Cancer Institute's NCI60 cell line panel. Among those tested, this compound showed promising results against leukemia cell lines with GI50 values ranging from 2 to 5 µM .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory diseases, this compound was tested for its ability to reduce inflammation markers in vitro. Results indicated a significant reduction in TNF-α levels in treated macrophages compared to untreated controls .
5. Conclusion
This compound represents a promising candidate in medicinal chemistry with notable anticancer and anti-inflammatory activities. Ongoing research is essential to further elucidate its mechanisms of action and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
